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BETA-ALANINE (3-13C)

Cat. No.: B1580244
M. Wt: 90.09
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Description

Significance of Stable Isotope Labeling for Elucidating Metabolic Processes

Stable isotope labeling is a powerful technique for tracing the fate and transformation of specific molecules within living organisms. It allows researchers to follow a labeled substrate through downstream biochemical reactions, providing a detailed picture of metabolic networks. nih.gov This approach is crucial for understanding the impact of genetic alterations and other perturbations on metabolism. nih.gov

The core principle of this methodology lies in the ability to distinguish the labeled molecule (the "tracer") from its naturally occurring, unlabeled counterpart (the "tracee"). humankinetics.commaastrichtuniversity.nl This distinction is typically achieved using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can detect the mass difference conferred by the isotope. maastrichtuniversity.nlthermofisher.com

Key applications of stable isotope labeling in metabolic research include:

Metabolic Flux Analysis: Quantifying the rate of turnover of metabolites in a metabolic pathway, providing a dynamic view of cellular processes. numberanalytics.com

Pathway Identification: Elucidating known and discovering novel metabolic pathways by tracking the conversion of labeled substrates into various products. tandfonline.com

Nutrient Utilization Studies: Determining the contribution of different nutrients to cellular metabolism by tracing their incorporation into various biomolecules. numberanalytics.com

Overview of Carbon-13 (13C) as a Research Probe in Metabolic and Structural Biology

Among the stable isotopes used in research, Carbon-13 (¹³C) is particularly prominent. mdpi.com Carbon is the backbone of most biological molecules, making ¹³C an ideal tracer for studying a wide array of metabolic processes, including carbohydrate, fat, and protein metabolism. maastrichtuniversity.nl The use of ¹³C-labeled compounds allows for the direct measurement of the backbone structures of metabolites. researchgate.net

The power of ¹³C as a research probe is significantly enhanced when coupled with analytical techniques like NMR and MS. researchgate.netnih.gov ¹³C NMR spectroscopy, for instance, offers a large spectral dispersion and narrow singlets at natural abundance, providing detailed structural information. researchgate.net While its low natural abundance and sensitivity can be challenging, advancements in technology, such as hyperpolarization techniques and ¹³C-optimized probes, have greatly improved its utility. researchgate.netcam.ac.ukacs.org

In mass spectrometry, the incorporation of ¹³C results in a predictable mass shift, allowing for the clear identification and quantification of labeled metabolites even in complex biological samples. nih.govnumberanalytics.com This is particularly valuable in metabolomics and fluxomics, where researchers aim to obtain a comprehensive understanding of metabolic networks. tandfonline.com

Contextualizing BETA-ALANINE (B559535) (3-13C) within Advanced Biochemical Investigations

BETA-ALANINE (3-¹³C) is a specialized isotopic tracer that has found significant application in advanced biochemical investigations. pnas.orgdiabetesjournals.org Beta-alanine itself is a non-essential amino acid that serves as a precursor for the synthesis of carnosine, a dipeptide with important physiological roles. medchemexpress.comcreative-proteomics.commdpi.comnih.gov

The strategic placement of the ¹³C label at the 3-position of the beta-alanine molecule allows researchers to precisely track its metabolic fate. For example, studies have utilized [3-¹³C]alanine to investigate gluconeogenesis, the process of generating glucose from non-carbohydrate sources, in hepatocytes. pnas.orgnih.gov By monitoring the distribution of the ¹³C label in downstream metabolites like glucose and aspartate, researchers can gain insights into the activity of key metabolic enzymes and pathways. pnas.org

Furthermore, ¹³C-labeled beta-alanine is a valuable tool in NMR-based studies. The presence of the ¹³C atom provides a distinct signal that can be used to study molecular structure and dynamics. acs.orgnih.gov For instance, solid-state NMR studies have employed singly labeled alanine (B10760859) oligomers to investigate the packing structures of proteins. acs.orgnih.gov

In metabolomics, BETA-ALANINE (3-¹³C) can be used as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples. otsuka.co.jp This is crucial for understanding how the levels of beta-alanine change in response to various physiological or pathological conditions.

The following table provides a summary of the key research applications of BETA-ALANINE (3-¹³C) and related isotopically labeled alanines:

Research AreaSpecific ApplicationKey FindingsAnalytical Technique(s)
Gluconeogenesis Tracing the metabolic fate of [3-¹³C]alanine in hepatocytes.Revealed the flux through the phosphoenolpyruvate/pyruvate futile cycle. pnas.org¹³C NMR pnas.org
Neurotransmitter Metabolism Investigating the fate of [3-¹³C]alanine in astrocytes and neurons.Showed that alanine is a precursor for neurotransmitters like glutamate (B1630785) and GABA. researchgate.net¹H- and ¹³C-NMR researchgate.net
Protein Synthesis Tracking the incorporation of labeled alanine into proteins in T cells.Demonstrated direct incorporation of extracellular alanine into newly synthesized proteins. nih.govLiquid Chromatography/Mass Spectrometry (LC/MS) nih.gov
Structural Biology Studying the packing structures of alanine oligomers.Provided insights into the formation of antiparallel β-sheet structures in silk fibers. acs.orgnih.govSolid-State ¹³C NMR acs.orgnih.gov
Metabolomics Use as an internal standard for quantification.Enables accurate measurement of beta-alanine concentrations in biological samples. otsuka.co.jpMass Spectrometry otsuka.co.jp

Properties

Molecular Weight

90.09

Purity

98%

Origin of Product

United States

Methodologies for Synthesis and Isotopic Purity Verification of Beta Alanine 3 13c for Research

Advanced Synthetic Strategies for Positional ¹³C-Labeling.

The synthesis of BETA-ALANINE (B559535) (3-13C) requires meticulous planning to ensure the specific and high-yield incorporation of the ¹³C isotope at the desired C3 position. Both enzymatic and chemical methodologies can be employed, each with distinct advantages and considerations regarding precursor selection and the potential for isotopic scrambling.

Enzymatic and Chemical Synthesis Approaches for Specific Isotopic Enrichment.

Enzymatic Synthesis:

Enzymatic approaches offer high specificity and mild reaction conditions, minimizing the risk of side reactions and isotopic scrambling. frontiersin.orgresearchgate.net Several biosynthetic routes to β-alanine can be adapted for the synthesis of BETA-ALANINE (3-13C). nih.govnih.govmdpi.comnih.gov

One prominent enzymatic method involves the decarboxylation of L-aspartate, catalyzed by L-aspartate-α-decarboxylase (ADC). nih.govmdpi.com By utilizing L-aspartate labeled with ¹³C at the corresponding carbon position as a precursor, BETA-ALANINE (3-13C) can be produced with high isotopic fidelity.

Another pathway involves the use of ¹³C-labeled propionate (B1217596). nih.govnih.gov Studies in Arabidopsis thaliana have demonstrated that isotopically labeled propionate can be metabolized to produce ¹³C-labeled β-alanine. nih.gov This pathway suggests a transamination of a malonate semialdehyde intermediate, which can be catalyzed by aminotransferases. nih.gov

A three-enzyme cascade has also been developed for the synthesis of β-alanine from maleic acid, which could potentially be adapted for isotopic labeling by using a labeled precursor in the enzymatic cascade. mdpi.com

Chemical Synthesis:

Chemical synthesis provides a versatile and scalable approach to producing BETA-ALANINE (3-13C). A key strategy involves the use of a ¹³C-labeled cyanide source, such as potassium cyanide (K¹³CN), to introduce the isotopic label.

A plausible synthetic route starts from a suitable precursor like L-serine. scispace.com The hydroxyl group of a protected L-serine derivative can be converted into a good leaving group, such as a mesylate. Subsequent nucleophilic substitution with K¹³CN introduces the ¹³C-labeled cyano group at the C3 position. scispace.com Hydrolysis of the resulting β-cyano-ʟ-alanine derivative under controlled conditions yields BETA-ALANINE (3-13C). scispace.com

Other established chemical syntheses of unlabeled β-alanine, such as the reaction of ammonia (B1221849) with β-propiolactone or the hydrolysis of β-aminopropionitrile, could be adapted for ¹³C labeling by using appropriately labeled starting materials. frontiersin.orgwikipedia.org For example, starting with a ¹³C-labeled acrylonitrile (B1666552) could yield BETA-ALANINE (3-13C) after ammoniation and hydrolysis. frontiersin.org

Precursor Selection and Design for Controlled Labeling Patterns.

For the synthesis of BETA-ALANINE (3-13C), precursors where the ¹³C atom is already in the desired position or can be chemically transformed to that position are ideal. The following table outlines potential precursors and their corresponding synthetic approaches.

PrecursorSynthetic ApproachLabel Position Control
Potassium Cyanide (K¹³CN)Chemical synthesis via nucleophilic substitution on a protected serine derivative. scispace.comDirect and specific introduction of the ¹³C label at the C3 position.
[3-¹³C]-L-Aspartic AcidEnzymatic synthesis using L-aspartate-α-decarboxylase. nih.govThe ¹³C label is retained at the C3 position after decarboxylation.
[2-¹³C]-PropionateBiosynthesis in plant or microbial systems. nih.govnih.govThe metabolic pathway converts [2-¹³C]-propionate to BETA-ALANINE (3-¹³C). nih.gov
[3-¹³C]-AcrylonitrileChemical synthesis involving ammoniation and hydrolysis. frontiersin.orgThe ¹³C label is maintained at the C3 position throughout the reaction sequence.
[3-¹³C]-β-propiolactoneChemical synthesis via reaction with ammonia. wikipedia.orgDirect incorporation of the ¹³C-labeled backbone.

Careful consideration of the precursor's commercial availability, cost, and the complexity of the synthetic route is necessary for practical and efficient production of BETA-ALANINE (3-13C).

Quantitative Assessment of Isotopic Purity and Fidelity.

Analytical Techniques for Verifying Isotopic Enrichment (e.g., GC-APCI-TOFMS, NMR).

A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for the comprehensive analysis of isotopically labeled compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR spectroscopy is a direct method to confirm the position of the ¹³C label. hmdb.ca In the ¹³C NMR spectrum of BETA-ALANINE (3-13C), the signal corresponding to the C3 carbon will be significantly enhanced compared to the natural abundance signals of the other carbon atoms. The chemical shifts for unlabeled β-alanine can be used as a reference. nih.govchemicalbook.combmrb.io

¹³C NMR Chemical Shifts for β-Alanine (Reference)

Carbon AtomChemical Shift (ppm)
C1 (COO)~181
C2~39
C3~36
Note: Chemical shifts can vary slightly depending on the solvent and pH. nih.gov

Furthermore, ¹H NMR spectroscopy can indirectly confirm the labeling. The proton(s) attached to the ¹³C-labeled carbon will exhibit coupling (¹J C-H), resulting in splitting of the proton signal into a doublet.

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique for determining the isotopic enrichment of a molecule. Techniques such as Gas Chromatography-Atmospheric Pressure Chemical Ionization-Time of Flight Mass Spectrometry (GC-APCI-TOFMS) can be utilized. nih.govnih.govvanderbilt.edurwth-aachen.de The mass spectrum of BETA-ALANINE (3-13C) will show a molecular ion peak at m/z +1 compared to the unlabeled compound. By comparing the intensities of the ion peaks corresponding to the labeled and unlabeled species, the percentage of isotopic enrichment can be accurately calculated.

Illustrative Mass Spectrometry Data for Isotopic Enrichment Calculation

Ion SpeciesExpected m/z (for [M+H]⁺)Relative IntensityIsotopic Enrichment (%)
Unlabeled β-Alanine90.05Low
BETA-ALANINE (3-¹³C)91.05High>98%
Natural abundance ¹³C in other positions91.05Baseline

Strategies for Minimizing Isotopic Scrambling during Synthesis and Handling.

Isotopic scrambling, the unintentional distribution of the isotope to other positions within the molecule or to other molecules, can compromise the utility of a specifically labeled compound. nih.govnih.govcopernicus.orgcopernicus.orgnih.gov Several strategies can be employed to minimize this phenomenon.

During Synthesis:

Choice of Synthetic Route: Enzymatic syntheses are generally less prone to scrambling due to the high specificity of enzymes. researchgate.net In chemical synthesis, using reaction conditions that are mild and specific to the desired transformation is crucial.

Precursor Stability: The chosen isotopic precursor should be stable under the reaction conditions to prevent degradation and subsequent re-incorporation of the label at unintended positions.

Use of Auxotrophic Strains: In biosynthetic approaches using microorganisms, employing auxotrophic strains that are deficient in certain metabolic pathways can prevent the labeled precursor from being diverted into other pathways, thus reducing scrambling. nih.govcopernicus.org

Cell-Free Protein Synthesis Systems: These in vitro systems can reduce metabolic scrambling compared to in vivo expression in live cells. nih.gov

During Handling and Storage:

Appropriate Storage Conditions: BETA-ALANINE (3-13C) should be stored under conditions that prevent degradation, such as at room temperature away from light and moisture, as recommended for similar compounds. isotope.com

Purity of Reagents and Solvents: Using high-purity reagents and solvents during synthesis and purification helps to avoid side reactions that could lead to scrambling.

By implementing these strategies, the isotopic integrity of BETA-ALANINE (3-13C) can be maintained, ensuring its reliability as a high-fidelity tracer for metabolic research.

Experimental Design and Application of Beta Alanine 3 13c in Tracer Studies

Principles of 13C-Tracer Experimental Design

Stable isotope-assisted methods, particularly those using 13C, are the gold standard for accurately determining metabolic flux. utah.edu The general workflow involves designing an optimal tracer experiment, introducing a 13C-labeled substrate to a biological system, measuring the resulting labeling patterns in metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), and then using mathematical models to calculate intracellular fluxes. utah.educortecnet.comresearchgate.net

Choice of Carbon Source and Labeling Strategy for Maximal Information Content

The selection of the 13C-labeled substrate (tracer) and its specific labeling pattern is a critical step in designing an informative tracer experiment. utah.edujove.com The goal is to choose a tracer that will distribute the 13C label throughout the metabolic network in a way that allows for the precise resolution of fluxes through different pathways. cortecnet.com

For instance, in central carbon metabolism, different glucose tracers provide distinct information. [1-13C]glucose is useful for determining the split ratio between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), as the 13C label is lost as CO2 in the PPP. shimadzu.com [1,2-13C2]glucose is also commonly used for analyzing the PPP. nih.gov Tracers like [U-13C6]glucose (uniformly labeled) are effective for tracing carbon through glycolysis and into the TCA cycle. cortecnet.com Often, parallel labeling experiments using multiple tracers, such as a combination of [1,2-13C2]-glucose and [U-13C]-glutamine, are employed to achieve high resolution across various metabolic pathways. cortecnet.com The optimal tracer or combination of tracers is frequently identified through in silico simulations before conducting the experiment. utah.edu

When studying the metabolism of a specific compound like beta-alanine (B559535), using BETA-ALANINE (3-13C) allows researchers to directly follow the fate of the carbon at the third position of the beta-alanine molecule as it is metabolized by the cell.

Considerations for Isotopic Dilution and Natural Abundance Correction

When analyzing data from 13C tracer experiments, it is crucial to correct for the natural abundance of stable isotopes. researchgate.net Elements like carbon, hydrogen, and oxygen naturally exist as a mixture of stable isotopes (e.g., 12C and 13C). researchgate.net This means that even in an unlabeled sample, a small fraction of molecules will contain heavier isotopes. frontiersin.org

Correction for natural abundance is necessary to distinguish the 13C enrichment that comes from the experimentally introduced tracer from the 13C that was naturally present. researchgate.netnih.gov Several mathematical methods and software tools, such as IsoCor, have been developed to perform this correction on raw mass spectrometry data. vanderbilt.edufrontiersin.org Failing to properly account for natural isotopic abundance can lead to inaccurate calculations of isotopomer distributions and, consequently, incorrect flux estimations. nih.gov It is considered good practice to publish the raw, uncorrected mass isotopomer distributions along with the corrected data to ensure transparency and allow for re-analysis with different correction algorithms. nih.gov

Isotopic dilution from unlabeled sources must also be considered. This can occur if the culture medium contains unlabeled substrates (e.g., from serum supplements) or if intracellular pools of unlabeled metabolites dilute the labeled tracer. d-nb.inforesearchgate.net Measuring the isotopic purity of tracers and the labeling of substrates in the medium is essential for accurate modeling. nih.gov

Research Models for BETA-ALANINE (3-13C) Investigations

In Vitro Cellular Models (e.g., Primary Astrocytes, Neurons, Microbial Cultures)

In vitro models are fundamental for dissecting the specific metabolic roles of BETA-ALANINE (3-13C) at the cellular level.

Astrocytes and Neurons: Studies using primary cultures of astrocytes and neurons have been instrumental in understanding the distinct metabolic fates of amino acids in the brain. nih.gov In a study investigating the metabolism of [3-13C]alanine (an alpha-amino acid structurally related to beta-alanine), researchers found that astrocytes and neurons process it differently. In astrocytes, approximately 90% of the consumed [3-13C]alanine was converted into [3-13C]lactate. frontiersin.org In contrast, neurons converted only 12.5% to lactate (B86563), instead using the carbon skeleton to form labeled neurotransmitter amino acids like glutamate (B1630785) and GABA. nih.govfrontiersin.org This suggests a metabolic interaction where alanine (B10760859) can serve as a nitrogen and carbon carrier, with astrocytes releasing lactate for neuronal use, complementing the well-known glutamate-glutamine cycle. nih.govresearchgate.net The use of BETA-ALANINE (3-13C) in similar models could elucidate its specific contributions to neuronal and glial metabolism, including its potential role as a neurotransmitter or precursor. sigmaaldrich.comhmdb.ca

Microbial Cultures: 13C-MFA is a powerful tool for quantifying metabolic pathways in microorganisms, which is essential for metabolic engineering and biotechnology. cortecnet.comosti.gov In E. coli, beta-alanine is a direct precursor for the biosynthesis of pantothenic acid (vitamin B5). sigmaaldrich.com Tracer studies with specifically labeled substrates can identify active metabolic pathways and quantify fluxes. For example, studies in Clostridioides difficile using 13C-pyruvate showed the formation of 13C-alanine, highlighting alanine's role as a nitrogen sink in anaerobic metabolism. biorxiv.org Similarly, using BETA-ALANINE (3-13C) in microbial cultures could precisely map its incorporation into coenzyme A or other metabolic products, aiding in the optimization of vitamin B5 production or discovering new metabolic routes. sigmaaldrich.comoup.com

Research ModelKey Findings from Related 13C-Alanine StudiesPotential Application for BETA-ALANINE (3-13C)
Primary Astrocytes High conversion of [3-13C]alanine to [3-13C]lactate (~90%), suggesting a role in the alanine-lactate shuttle. frontiersin.orgTo trace the conversion of beta-alanine into other metabolites and assess its role in astrocyte-specific pathways.
Primary Neurons Low conversion of [3-13C]alanine to lactate; significant labeling of neurotransmitters (glutamate, GABA). nih.govTo investigate its potential as a neurotransmitter precursor and its contribution to neuronal energy metabolism.
Astrocyte-Neuron Co-cultures Demonstrated metabolic coupling, with astrocyte-derived lactate contributing to neuronal glutamate synthesis. nih.govTo study the intercellular shuttling of beta-alanine and its metabolites between glia and neurons.
Microbial Cultures (E. coli, C. difficile) Identified alanine's role as a precursor for pantothenic acid and as a nitrogen sink. sigmaaldrich.combiorxiv.orgTo quantify the flux from beta-alanine to pantothenic acid and coenzyme A for metabolic engineering purposes.

Ex Vivo Tissue Culture Systems for Metabolic Characterization

Ex vivo tissue culture systems, such as tissue slices, offer a research model that bridges the gap between in vitro cell cultures and in vivo studies. These systems preserve the tissue architecture and cellular heterogeneity, providing a more physiologically relevant context for metabolic investigations. ebi.ac.uknih.gov

Recent studies have successfully applied 13C tracing and metabolic flux analysis to intact human liver tissue slices ex vivo. ebi.ac.uksapient.bio By culturing the tissue in a medium containing a mixture of 13C-labeled substrates, researchers could assess a wide range of metabolic pathways simultaneously. ebi.ac.uk These ex vivo models have shown to retain key physiological functions, respond to hormonal and nutrient stimuli, and even maintain individual metabolic phenotypes of the donor. ebi.ac.uknih.gov This approach has revealed novel metabolic activities in human liver that differ from rodent models. researchgate.netnih.gov

The application of BETA-ALANINE (3-13C) in ex vivo tissue cultures from various organs (e.g., brain, muscle, liver) could provide significant insights. It would allow for the characterization of its uptake, metabolism, and interaction with other pathways within the complex, multi-cellular environment of an intact tissue, offering a more integrated understanding of its physiological role. For example, studying its metabolism in cardiac or splenic tissue slices could enhance the understanding of its function in immunometabolic responses. nih.gov

In Vivo Animal Models for Systemic Metabolic Flux Studies

The use of stable isotope-labeled compounds, such as BETA-ALANINE (3-13C), in conjunction with in vivo animal models, provides a powerful methodology for investigating systemic metabolic flux. These studies allow researchers to trace the metabolic fate of beta-alanine throughout the body, quantifying its uptake, transport, and conversion into various metabolites in different tissues under physiological conditions. Animal models, predominantly rodents like rats and mice, are instrumental in this research, offering a controlled environment to explore complex metabolic pathways that would be difficult to study in humans directly. researchgate.netnih.gov

By introducing BETA-ALANINE (3-13C) into an animal model, scientists can track the journey of the carbon-13 (¹³C) atom from its initial position on the beta-alanine molecule as it is incorporated into other compounds. This tracer approach is fundamental to metabolic flux analysis (MFA), which aims to determine the rates (fluxes) of metabolic pathways in a living system. researchgate.netnih.govelifesciences.org The primary application for labeled beta-alanine is to study the synthesis of carnosine, a dipeptide for which beta-alanine is the rate-limiting precursor. sigmaaldrich.comnih.gov However, the tracer can also illuminate other metabolic routes.

In a typical experimental design, an animal is administered BETA-ALANINE (3-13C). At subsequent time points, tissue samples (e.g., skeletal muscle, liver, brain) and biofluids (e.g., plasma, urine) are collected. researchgate.net Advanced analytical techniques, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are then used to measure the ¹³C enrichment in beta-alanine and its downstream metabolites. researchgate.netfrontiersin.org For example, detecting the ¹³C label in muscle carnosine provides a direct measure of its synthesis rate. nih.gov

Research using analogous ¹³C-labeled tracers in animal models has established robust methods for quantifying metabolic fluxes. Studies with [3-¹³C]alanine in rats have been used to investigate the influx of the label into the tricarboxylic acid (TCA) cycle in tissues like the kidney, revealing how conditions such as diabetes can alter metabolic pathways. nih.gov Similarly, experiments using [3-¹³C]lactate in rats have shown its conversion to [3-¹³C]alanine, demonstrating the interconnectedness of metabolic pools and the utility of ¹³C tracers in mapping these interactions in vivo. frontiersin.orgresearchgate.net The principles from these studies are directly applicable to tracing BETA-ALANINE (3-13C). The label's appearance in carnosine within muscle tissue would quantify carnosine synthesis, while its potential conversion to other metabolites like malonate-semialdehyde and subsequent entry into other pathways could also be tracked. hmdb.ca

Detailed Research Findings

While specific studies focusing exclusively on BETA-ALANINE (3-13C) are specialized, the principles of its use are well-established by extensive research with other ¹³C-labeled amino acids and metabolites in animal models. The findings from these analogous studies provide a clear framework for the expected outcomes of a BETA-ALANINE (3-13C) tracer study.

Quantification of Carnosine Synthesis: The primary and most direct application is to measure the rate of carnosine synthesis in tissues with high concentrations, such as skeletal muscle and the brain. sigmaaldrich.com Following administration of BETA-ALANINE (3-13C), the rate of appearance of ¹³C-labeled carnosine in muscle tissue allows for the calculation of the absolute synthesis rate of this dipeptide. This is critical because beta-alanine availability is the rate-limiting factor for carnosine synthesis. nih.gov

Systemic Distribution and Tissue Uptake: Tracer studies enable the mapping of beta-alanine distribution across different organs and tissues. By measuring ¹³C enrichment in the free amino acid pools of various tissues over time, researchers can determine the dynamics of uptake and turnover in specific organs, such as the liver, kidney, and different muscle fiber types.

Metabolic Fate Beyond Carnosine: Beta-alanine is also catabolized. Under normal conditions, it is metabolized into acetic acid. hmdb.ca It can also undergo transamination to form malonate-semialdehyde, which can then be converted to malonate and enter fatty acid biosynthesis. hmdb.ca A BETA-ALANINE (3-13C) tracer study would allow researchers to follow the ¹³C label into these downstream pathways, quantifying the flux of beta-alanine into catabolic versus anabolic routes.

Modeling Inter-organ Metabolism: Data from BETA-ALANINE (3-13C) studies can be integrated into multi-compartment models to understand how different organs cooperate in metabolizing beta-alanine. researchgate.net For instance, the liver is known to synthesize beta-alanine, which can then be transported to muscle for carnosine synthesis. mdpi.com Tracer studies can precisely quantify these inter-organ fluxes.

The following table provides a representative example of the type of data that would be generated in an in vivo study using BETA-ALANINE (3-13C) in a rat model to assess its metabolic fate.

Table 1: Representative Data from a BETA-ALANINE (3-13C) Tracer Study in a Rat Model

This interactive table illustrates the time-course of ¹³C enrichment in key metabolites across different tissues following the administration of BETA-ALANINE (3-13C). The data are hypothetical but represent typical findings in metabolic flux analysis.

Time After AdministrationTissue/FluidMetabolite¹³C Enrichment (Atom Percent Excess)
30 minutesPlasmaBETA-ALANINE (3-13C)15.2
30 minutesSkeletal MuscleBETA-ALANINE (3-13C)8.5
30 minutesSkeletal MuscleCarnosine0.5
30 minutesLiverBETA-ALANINE (3-13C)10.1
2 hoursPlasmaBETA-ALANINE (3-13C)6.8
2 hoursSkeletal MuscleBETA-ALANINE (3-13C)7.9
2 hoursSkeletal MuscleCarnosine4.2
2 hoursLiverMalonate0.8
6 hoursPlasmaBETA-ALANINE (3-13C)2.1
6 hoursSkeletal MuscleBETA-ALANINE (3-13C)4.5
6 hoursSkeletal MuscleCarnosine9.7
6 hoursUrineBETA-ALANINE (3-13C)1.5

Advanced Analytical Techniques for Quantifying Beta Alanine 3 13c and Its Metabolites in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Tracer Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules. In the context of ¹³C-tracer studies, NMR is invaluable for elucidating the precise location of the isotopic label within metabolites.

¹H-NMR and ¹³C-NMR for Isotopic Labeling Pattern Elucidation

Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in determining the isotopic labeling patterns of metabolites derived from BETA-ALANINE (B559535) (3-13C). bham.ac.ukmdpi.com ¹³C-NMR directly detects the ¹³C nucleus, providing unambiguous information about which carbon atoms in a molecule are labeled. nih.gov For instance, in studies of gluconeogenesis from [3-¹³C]alanine, ¹³C NMR can track the appearance of the ¹³C label in various intermediates and the final glucose product. nih.gov The chemical shift of the ¹³C nucleus is sensitive to its local electronic environment, allowing for the identification of the labeled metabolite. One-dimensional ¹³C-NMR spectra can provide an overview of ¹³C labeling across all carbon sites in a sample. nih.gov

¹H-NMR, while not directly detecting the ¹³C atom, provides complementary information through the analysis of ¹H-¹³C scalar couplings (J-couplings). The presence of a ¹³C atom adjacent to a proton will split the proton's signal into a doublet, indicating the presence and location of the label. This technique is particularly useful for quantifying the extent of labeling at specific positions. bham.ac.uk Multidimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning resonances and determining labeling patterns in complex mixtures. bham.ac.ukrsc.org

Table 1: Representative ¹³C-NMR Chemical Shifts of Metabolites

MetaboliteCarbon PositionChemical Shift (ppm)
Alanine (B10760859)C1178.3
C251.5
C317.0
Glutamate (B1630785)C1177.3
C255.6
C328.0
C434.2
C5182.5
GlucoseC193.99
C272.5
C373.8
C470.7
C572.5
C661.7

Note: Chemical shifts can vary slightly depending on experimental conditions such as solvent and pH. Data compiled from representative studies. frontiersin.org

Methyl-TROSY and Solid-State NMR for Protein Structure and Dynamics

For larger biological systems like proteins, specialized NMR techniques are required. Methyl-Transverse Relaxation Optimized Spectroscopy (Methyl-TROSY) is a powerful method for studying the structure and dynamics of high-molecular-weight proteins. utoronto.catandfonline.com This technique focuses on the signals from methyl groups of isoleucine, leucine, and valine residues, which are often found in the core of proteins and serve as sensitive probes of protein structure and function. utoronto.catandfonline.comnih.gov By selectively labeling these methyl groups with ¹³C in a deuterated protein background, high-quality spectra can be obtained even for very large protein complexes. isotope.compnas.org The use of BETA-ALANINE (3-13C) as a precursor can lead to the incorporation of the ¹³C label into various amino acids, and subsequently into proteins, allowing for the application of techniques like Methyl-TROSY to study protein dynamics.

Solid-state NMR (ssNMR) is essential for studying non-soluble or crystalline samples, such as protein aggregates or membrane-bound proteins. nih.gov ssNMR can provide detailed information on the packing and conformation of molecules in the solid state. nih.gov In studies of alanine oligomers, for example, ¹³C ssNMR has been used to characterize their packing structures. nih.gov The incorporation of a ¹³C label, such as from BETA-ALANINE (3-13C), enhances the sensitivity of ssNMR experiments and allows for the detailed investigation of molecular structure and organization in complex biological systems.

Application of Residual Dipolar Couplings (RDCs) in Structural Research

Residual Dipolar Couplings (RDCs) provide long-range structural information that is complementary to traditional NMR restraints like the Nuclear Overhauser Effect (NOE). nih.govwikipedia.org RDCs arise when molecules in solution are partially aligned, leading to an incomplete averaging of dipolar couplings. wikipedia.org These couplings provide information on the orientation of internuclear vectors relative to a common alignment frame. nih.govnih.gov

The measurement of RDCs requires the use of alignment media, such as dilute liquid crystals. wikipedia.orgacademie-sciences.fr The incorporation of a ¹³C label, for instance from BETA-ALANINE (3-13C), allows for the measurement of ¹H-¹³C RDCs, which can be used to refine and validate molecular structures. nih.govmpg.de RDCs are particularly valuable for determining the structure of flexible molecules and multi-domain proteins where long-range distance information is often scarce. wikipedia.orgacademie-sciences.fr The ability to obtain multiple orthogonal alignment tensors can even allow for de novo structure determination using RDCs alone. nih.gov

Mass Spectrometry (MS) for Isotope Ratio and Metabolite Profiling

Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. In ¹³C-tracer studies, MS is used to determine the incorporation of the ¹³C label into various metabolites, providing insights into metabolic fluxes and pathway activities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Isotopomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including amino acids. nih.govacs.org Prior to analysis, amino acids are typically derivatized to increase their volatility. acs.orgshimadzu.com GC separates the derivatized amino acids, which are then introduced into the mass spectrometer for analysis. shimadzu.com

GC-MS is particularly well-suited for isotopomer analysis, which is the determination of the distribution of isotopes within a molecule. nih.gov By analyzing the mass spectra of different fragments of a derivatized amino acid, it is possible to deduce the number and position of ¹³C atoms incorporated from a labeled precursor like BETA-ALANINE (3-13C). nih.govnih.gov This information is crucial for metabolic flux analysis, which aims to quantify the rates of metabolic reactions. researchgate.netnih.gov For example, by analyzing the mass isotopomer distribution of alanine, researchers can determine the relative contributions of different metabolic pathways to its synthesis. nih.gov

Table 2: Common Fragment Ions in GC-MS Analysis of Derivatized Amino Acids

Amino Acid (Derivative)Fragment Ionm/z
Alanine (tBDMS)[M-57]⁺260
[M-85]⁺232
Aspartate (tBDMS)[M-57]⁺418
[M-159]⁺316
Glutamate (tBDMS)[M-57]⁺432
[M-159]⁺328

Note: tBDMS refers to the tert-butyldimethylsilyl derivative. The m/z values correspond to the monoisotopic mass of the unlabeled fragment. shimadzu.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Distribution

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly versatile and sensitive technique for the analysis of a wide range of metabolites in complex biological samples. researchgate.netupf.edu LC separates the metabolites based on their physicochemical properties, and the tandem mass spectrometer provides highly specific and sensitive detection. nih.gov

In the context of ¹³C-tracer studies with BETA-ALANINE (3-13C), LC-MS/MS is used to track the distribution of the ¹³C label into a diverse array of downstream metabolites. researchgate.netacs.org This technique allows for the quantification of the different isotopologues (molecules that differ only in their isotopic composition) of a given metabolite. researchgate.net For example, after administering BETA-ALANINE (3-13C), LC-MS/MS can be used to measure the levels of ¹³C-labeled carnosine, anserine, and other dipeptides, as well as intermediates of the tricarboxylic acid (TCA) cycle. researchgate.net This provides a comprehensive picture of the metabolic fate of beta-alanine and its contribution to various metabolic pathways. nih.gov The high sensitivity of LC-MS/MS makes it particularly suitable for detecting low-abundance metabolites and for studies where sample material is limited. upf.edu

High-Resolution Orbitrap Mass Spectrometry in Tracer-Based Metabolomics

High-Resolution Orbitrap Mass Spectrometry has become an indispensable tool in tracer-based metabolomics due to its exceptional mass accuracy and resolving power. nih.gov This technology is particularly well-suited for experiments using stable isotopes like BETA-ALANINE (3-13C), as it can precisely determine the mass of metabolites and their isotopologues—molecules that differ only in their isotopic composition. nih.govnih.gov The high resolution, often exceeding 60,000, allows for the separation of ions with very similar mass-to-charge ratios (m/z), which is critical for accurately resolving the incorporation of one or more ¹³C atoms into a metabolite. uni-regensburg.de

In the context of BETA-ALANINE (3-13C) studies, Orbitrap MS enables researchers to track the labeled carbon atom through various metabolic pathways. The instrument's sub-ppm mass accuracy facilitates the confident identification of metabolites by calculating their predicted molecular formulas from the precise mass measurement. nih.gov When coupled with separation techniques like liquid chromatography (LC-MS), it allows for the robust quantification of labeling patterns, formally known as mass distribution vectors (MDVs), even in complex biological matrices. nih.govnih.gov These MDVs reveal the fractional abundance of each isotopologue (e.g., M+1, M+2, M+3), providing direct insight into the metabolic fate of the tracer. nih.gov

Research findings have demonstrated the power of this technique. For instance, direct infusion high-resolution mass spectrometry (DI-HRMS) using a Q Exactive Orbitrap instrument successfully identified the formation of ¹³C₃-beta-alanine. mdpi.com In this study, cells were traced with ¹³C₅-glutamine, and the instrument detected labeled beta-alanine that was synthesized via the decarboxylation of ¹³C-labeled aspartate, showcasing the ability to map novel metabolic conversions. mdpi.com The validation of such tracer studies often involves assessing the instrument's performance for spectral accuracy, with Orbitrap systems demonstrating excellent precision (<1%) and trueness for determining carbon isotopologue distributions. nih.gov

Table 1: Performance Characteristics of High-Resolution Orbitrap MS in ¹³C Tracer Analysis

Parameter Typical Value/Capability Significance in BETA-ALANINE (3-13C) Analysis Source(s)
Mass Resolution 60,000 - 240,000 (FWHM at m/z 200/400) Enables separation of ¹³C isotopologues from other naturally abundant isotopes (e.g., ¹⁵N) and near-isobaric interferences. nih.govuni-regensburg.de nih.govuni-regensburg.de
Mass Accuracy < 1-5 ppm Allows for high-confidence elemental formula confirmation of BETA-ALANINE and its labeled metabolites. nih.gov
Scan Range 60 - 900 m/z Adequately covers the expected mass range for BETA-ALANINE, its isotopologues, and related pathway intermediates. nih.govmdpi.com
Ionization Mode Electrospray Ionization (ESI) Soft ionization technique that typically preserves the intact metabolite ion, simplifying spectral interpretation. nih.gov nih.gov
Coupled Separation LC, GC, Direct Infusion Provides versatility for analyzing different sample types and targeting specific metabolites. nih.govnih.govmdpi.com

| Precision (CID) | < 1% | Ensures high reproducibility in quantifying the fractional abundance of labeled species. | nih.gov |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Tracer Metabolomics

CE separates ions based on their electrophoretic mobility in a narrow capillary under a high-voltage electric field, offering high separation efficiency and requiring only nanoliter-scale injection volumes. nih.govrsc.org When coupled to a high-resolution mass spectrometer, such as an Orbitrap, CE-MS becomes a highly sensitive and accurate method for determining isotopomer patterns in ¹³C-labeled compounds. oup.comnih.gov This combination provides data with low background noise and high mass accuracy, making it ideal for tracking the incorporation of ¹³C from BETA-ALANINE (3-13C) into downstream metabolites. nih.gov

Research has validated the capability of CE-MS for ¹³C tracer-based metabolomics. Studies on protein-derived amino acids have shown that CE-MS can produce sharp peaks with low mass errors (ranging from 0.04 to 4.61 ppm) and achieve detection limits in the low nanomolar range (e.g., 100 nmol/L). oup.comnih.gov The rapid analysis time is a significant benefit; a complete separation and analysis can often be performed in under 15 minutes, compared to longer run times required for traditional chromatographic methods. nih.gov This efficiency makes CE-MS a highly effective method for identifying and quantifying the metabolic fate of labeled compounds in complex biological systems.

Table 2: Comparison of CE-MS and GC-MS for Amino Acid Tracer Analysis

Feature Capillary Electrophoresis-Mass Spectrometry (CE-MS) Gas Chromatography-Mass Spectrometry (GC-MS) Source(s)
Sample Preparation Minimal; no derivatization required for polar analytes. Multi-step chemical derivatization is necessary to make amino acids volatile. nih.govresearchgate.net
Analysis Time Rapid (e.g., ~3-15 minutes per sample). Longer (e.g., ~30-60 minutes per sample including derivatization). nih.gov
Sample Volume Very low (nanoliter range). Higher (microliter range). nih.gov
Analyte Suitability Ideal for polar and charged molecules like BETA-ALANINE. Broad applicability but requires derivatization for polar compounds. researchgate.net
Background Noise Generally low, providing clean mass spectra. Can have higher background noise, sometimes interfering with isotopologue identification. nih.gov

| Data Complexity | Simpler spectra due to analysis of underivatized ions. | Complex fragmentation patterns from derivatized molecules require specialized software for interpretation. | nih.gov |

Elucidation of Metabolic Pathways and Fluxes Utilizing Beta Alanine 3 13c

Research into Beta-Alanine (B559535) Biosynthesis and Catabolism.

Exploration of Novel and Alternative Biosynthetic Pathways (e.g., Polyamine, Uracil (B121893) Degradation, Propionate (B1217596) Pathways).

While the classical pathway for beta-alanine synthesis involves the degradation of uracil, research has uncovered several alternative routes, the significance of which can be elucidated using ¹³C-labeled tracers like BETA-ALANINE (3-13C).

Polyamine Degradation Pathway: In this pathway, polyamines such as spermine (B22157) and spermidine (B129725) are catabolized to produce beta-alanine. In some bacteria, this pathway can compensate for the lack of the conventional aspartate decarboxylase route. For instance, in Acinetobacter baylyi, the absence of the panD gene, which encodes aspartate decarboxylase, does not hinder growth because an alternative pathway originating from polyamines is activated. This novel route involves the conversion of 1,3-diaminopropane (B46017) (a polyamine degradation product) to 3-aminopropanal, which is then oxidized to beta-alanine.

Uracil Degradation Pathway: The catabolism of the pyrimidine (B1678525) base uracil is a well-established source of beta-alanine. This reductive pathway involves three enzymatic steps: dihydropyrimidine (B8664642) dehydrogenase reduces uracil to dihydrouracil, which is then hydrolyzed by dihydropyrimidinase to N-carbamoyl-beta-alanine. Finally, beta-ureidopropionase cleaves this intermediate to yield beta-alanine, ammonia (B1221849), and carbon dioxide. Studies using [2-¹³C]uracil have demonstrated that approximately 80% of the uracil is catabolized through this pathway, ultimately producing labeled beta-alanine. medchemexpress.com

Propionate Pathway: This pathway, particularly relevant in plants, utilizes propionate as a precursor for beta-alanine synthesis. Propionate is first activated to propionyl-CoA, which then undergoes a series of enzymatic reactions to form beta-alanine. The use of ¹³C-labeled propionate has provided direct evidence for this metabolic link, showing the production of ¹³C-labeled beta-alanine in seedlings. This pathway is also suspected to occur in some bacteria.

Biosynthetic PathwayKey PrecursorsKey IntermediatesOrganisms
Polyamine DegradationSpermine, Spermidine1,3-Diaminopropane, 3-AminopropanalBacteria, Plants, Yeast
Uracil DegradationUracilDihydrouracil, N-Carbamoyl-beta-alanineBacteria, Plants, Animals
Propionate PathwayPropionate, IsoleucinePropionyl-CoA, Acrylyl-CoAPlants, some Bacteria

Characterization of Enzymatic Activities and Promiscuity in Beta-Alanine Metabolism.

The study of beta-alanine metabolism has revealed that some enzymes involved are not highly specific and can act on a range of substrates, a phenomenon known as enzyme promiscuity. This promiscuity can lead to the formation of novel metabolic pathways. For example, in the aforementioned polyamine-derived beta-alanine synthesis in Acinetobacter baylyi, enzymes with primary roles in other metabolic routes have been shown to catalyze steps in this alternative pathway due to their broad substrate specificity.

Research has identified ω-transaminases with remarkably broad substrate specificities that are involved in beta-alanine catabolism. One such enzyme from Pseudomonas sp. strain AAC was found to be highly promiscuous, showing activity with 39 different compounds, including various amino acids and amines. nih.gov The kinetic parameters of these promiscuous enzymes, such as their catalytic efficiency (kcat/Km), are often lower for the secondary substrates compared to their primary substrates, but they can still be physiologically relevant, especially under specific conditions or in mutant strains where the primary pathway is blocked. nih.gov

Carbon Flow and Intermediary Metabolism in Biological Systems.

Tracing Carbon Scrambling within Central Metabolic Pathways (e.g., TCA Cycle, Glycolysis).

BETA-ALANINE (3-13C) is a valuable tool for tracing carbon flow through central metabolic pathways like the Tricarboxylic Acid (TCA) cycle and glycolysis. When BETA-ALANINE (3-13C) is metabolized, the ¹³C label can be incorporated into various intermediates of these pathways. For instance, beta-alanine can be converted to malonate semialdehyde, which can then enter the TCA cycle.

The position of the ¹³C label in the resulting metabolites provides crucial information about the active pathways. For example, if the ¹³C from BETA-ALANINE (3-13C) appears in specific carbons of TCA cycle intermediates like citrate, succinate (B1194679), or malate (B86768), it confirms the entry and processing of the beta-alanine carbon skeleton within the cycle.

"Carbon scrambling" refers to the redistribution of isotopic labels among the carbons of a molecule as it passes through reversible or symmetrical reactions. The TCA cycle contains such reactions (e.g., the conversion of succinate to fumarate). By analyzing the distribution of the ¹³C label in downstream metabolites, researchers can infer the extent of this scrambling and thus the activity of these enzymatic steps. For example, the symmetrical nature of succinate and fumarate (B1241708) can lead to the randomization of the label between different carbons of subsequent intermediates like malate and oxaloacetate.

Quantification of Metabolic Fluxes in Specific Organs or Tissues (e.g., Liver, Brain, Muscle in research models).

Metabolic flux analysis using stable isotopes like ¹³C allows for the quantification of the rates (fluxes) of metabolic pathways in vivo. By administering BETA-ALANINE (3-13C) and measuring the rate of ¹³C incorporation into various metabolites in specific organs, it is possible to determine the contribution of beta-alanine to the metabolism of that tissue.

Liver: The liver is a central hub for amino acid metabolism. Studies using ¹³C-labeled alanine (B10760859) have shown its significant role in gluconeogenesis (the synthesis of glucose). nih.gov Following the administration of [3-¹³C]alanine to hepatocytes, the ¹³C label can be traced into glucose, providing a quantitative measure of the gluconeogenic flux. Similarly, BETA-ALANINE (3-13C) can be used to quantify the flux of beta-alanine through its catabolic pathways in the liver and its contribution to the TCA cycle and other interconnected pathways.

Brain: In the brain, amino acids play crucial roles as neurotransmitters and energy substrates. ¹³C Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique used to measure the incorporation of ¹³C from labeled substrates into brain metabolites in real-time. Studies using ¹³C-labeled glucose and other substrates have quantified metabolic fluxes in different brain cell types (neurons and glia). nih.gov While direct studies with BETA-ALANINE (3-13C) are less common, the methodology exists to trace its metabolism and quantify its contribution to neuronal and glial energy metabolism and neurotransmitter synthesis.

Muscle: Skeletal muscle is a major site for beta-alanine uptake and its conversion to carnosine. While much of the research on beta-alanine in muscle focuses on its role in buffering, studies have also investigated its metabolic effects. For instance, research on C2C12 myotubes has shown that beta-alanine treatment can increase oxygen consumption and the expression of proteins related to oxidative metabolism. nih.gov Using BETA-ALANINE (3-13C), it would be possible to directly trace its carbon skeleton and quantify its contribution to energy metabolism within the muscle cells.

Organ/TissueKey Metabolic Processes Involving Beta-AlaninePotential Research Application of BETA-ALANINE (3-13C)
Liver Catabolism, Gluconeogenesis, TCA Cycle entryQuantify gluconeogenic flux from beta-alanine, measure TCA cycle activity.
Brain Energy substrate, Neurotransmitter precursorTrace carbon flow in neurons and glia, quantify contribution to neurotransmitter pools.
Muscle Carnosine synthesis, Energy metabolismQuantify uptake and conversion to carnosine, trace contribution to muscle energy expenditure.

Investigation of Anaplerotic and Cataplerotic Pathway Contributions.

The TCA cycle is not only a catabolic pathway for energy production but also a source of precursors for biosynthesis (cataplerosis) and requires replenishment of its intermediates (anaplerosis) to maintain its function. alfa-chemistry.com ¹³C-labeled tracers are instrumental in studying the balance between these two processes.

When BETA-ALANINE (3-13C) is metabolized and its carbon enters the TCA cycle, it contributes to the pool of cycle intermediates, representing an anaplerotic flux. The extent to which the ¹³C label is incorporated into biosynthetic products derived from TCA cycle intermediates (e.g., certain amino acids or fatty acids) reflects cataplerotic flux.

By analyzing the labeling patterns of TCA cycle intermediates and their derivatives, it is possible to quantify the relative contributions of different anaplerotic substrates. For example, the entry of ¹³C from BETA-ALANINE (3-13C) into the TCA cycle can be compared to the entry of ¹³C from other labeled substrates like glucose or glutamine to determine their relative importance in replenishing the cycle's intermediates under specific physiological or pathological conditions.

Role of Beta-Alanine (3-13C) in Amino Acid Interconversions and Protein Synthesis Research

The application of BETA-ALANINE (3-13C) provides a nuanced understanding of amino acid dynamics. As a non-proteogenic amino acid, its primary role is not in direct protein assembly but as a metabolic intermediate and a component of specific dipeptides. rpstrength.com Its labeled carbon atom enables researchers to trace its fate, whether it is converted into other molecules, incorporated into carnosine, or contributes to the broader metabolic network.

BETA-ALANINE is classified as a non-proteogenic amino acid, meaning it is not incorporated into proteins during standard mRNA-directed protein synthesis in most organisms. rpstrength.com Therefore, BETA-ALANINE (3-13C) is not utilized for studying the structure and dynamics of typical proteins in the same way as labeled proteogenic amino acids.

However, the 13C label is invaluable for studying the synthesis and structure of peptides that naturally contain beta-alanine, most notably carnosine (β-alanyl-L-histidine). By supplying BETA-ALANINE (3-13C) to a biological system, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to monitor its incorporation into carnosine. This allows for the precise measurement of carnosine synthesis rates and provides insights into the structural environment of the beta-alanine residue within the dipeptide. In specialized synthetic biology applications, engineered enzymes or ribosomes could potentially be used to incorporate beta-alanine into novel peptides, where the 13C label would serve as a crucial probe for structural analysis.

Stable isotope tracers like BETA-ALANINE (3-13C) are instrumental in the field of metabolomics for quantifying the dynamics of metabolic pools. isotope.com When introduced into a cell culture or organism, the labeled beta-alanine mixes with the existing unlabeled pool. By measuring the ratio of labeled to unlabeled beta-alanine over time using mass spectrometry, researchers can calculate key kinetic parameters.

The enrichment of the amino acid pool refers to the percentage of the pool that has become labeled. The rate at which this enrichment occurs and subsequently declines (after removal of the tracer) allows for the calculation of the pool's turnover rate—the speed at which the molecule is being synthesized and degraded. This information is critical for understanding how metabolic states shift under different physiological or pathological conditions.

Table 1: Hypothetical Isotopic Enrichment of Beta-Alanine Pool Over Time

This interactive table illustrates the change in isotopic enrichment of a cellular beta-alanine pool after the introduction of BETA-ALANINE (3-13C).

Time Point (Minutes)13C-Labeled Beta-Alanine (%)Unlabeled Beta-Alanine (%)Total Pool Size (nmol/mg protein)Turnover Rate (nmol/mg/min)
00.0100.050.0-
1525.574.551.22.1
3048.951.150.82.0
6075.224.849.51.9
12090.19.950.31.8

Unveiling Metabolic Adaptations and Engineering in Research Organisms

BETA-ALANINE (3-13C) is a key tool for investigating how organisms adapt their metabolic networks in response to various stimuli and for guiding the rational design of microbial cell factories. The ability to trace the 13C label reveals how metabolic flux is rerouted through central carbon metabolism, providing a clear picture of cellular strategy and production efficiency.

Organisms constantly adjust their metabolism to cope with environmental stressors (e.g., osmotic shock, nutrient limitation) or genetic changes (e.g., mutations, disease states). researchgate.net BETA-ALANINE (3-13C) can be used to probe these adaptations. For instance, beta-alanine can be catabolized into malonate-semialdehyde, which can then enter the Krebs cycle. wikipedia.org By tracking the 13C label, researchers can quantify the flux through this pathway and determine if it is up- or down-regulated in response to a specific perturbation.

In cancer research, metabolic reprogramming is a hallmark of malignant cells. Studies have shown that beta-alanine metabolism can be altered in cancer, influencing cell invasiveness. nih.gov Using BETA-ALANINE (3-13C), scientists can trace how cancer cells utilize this amino acid, potentially identifying unique metabolic pathways that could serve as targets for therapy or as diagnostic biomarkers. nih.govwikipedia.org

Metabolic engineering aims to modify the metabolism of organisms, typically microbes like Escherichia coli or yeast, to overproduce valuable chemicals. nih.gov Beta-alanine itself and its derivative, 3-hydroxypropionic acid (3-HP), are important platform chemicals. frontiersin.orgnih.gov BETA-ALANINE (3-13C) is crucial for optimizing these production pathways.

By feeding labeled beta-alanine to an engineered microbial strain, researchers can perform a 13C-metabolic flux analysis. This analysis reveals:

Pathway Bottlenecks: An accumulation of a 13C-labeled intermediate suggests a slow or rate-limiting enzymatic step that follows it.

Flux to Competing Pathways: The appearance of the 13C label in undesired byproducts quantifies the loss of carbon from the target production pathway.

This information allows engineers to make targeted genetic modifications, such as overexpressing the gene for a bottleneck enzyme or deleting genes for enzymes in competing pathways, thereby channeling more carbon toward the desired product. nih.govresearchgate.net For example, in the engineered production of 3-HP from beta-alanine, tracing can confirm the efficiency of the conversion and identify any side reactions that consume the beta-alanine precursor. nih.govresearchgate.net

Table 2: Metabolic Engineering Strategies Guided by Isotope Tracing

This interactive table summarizes common metabolic engineering strategies for optimizing beta-alanine or related production pathways, often validated using 13C-labeled substrates.

StrategyTarget Enzyme/PathwayRationaleOrganism ExampleExpected Outcome
Overexpression L-aspartate-α-decarboxylase (panD)Increase flux from L-aspartate to beta-alanine, overcoming a common rate-limiting step. nih.govEscherichia coliHigher beta-alanine titer and yield. nih.gov
Pathway Balancing Enzymes in TCA Cycle & GlycolysisEnsure a balanced supply of precursors (like L-aspartate) and cofactors to the production pathway. nih.govEscherichia coliIncreased overall productivity without imposing a high metabolic burden on the cells. nih.gov
Deletion of Competing Pathways Fumarate reductase (frd)Prevent the conversion of fumarate (a precursor) into succinate, redirecting it toward L-aspartate and beta-alanine.Escherichia coliIncreased carbon flux into the beta-alanine synthesis pathway.
Cofactor Engineering Formate dehydrogenase (fdh)Regenerate cofactors like NADPH required for downstream reactions (e.g., conversion to 3-HP). nih.govKomagataella phaffiiImproved efficiency of cofactor-dependent enzymes and higher product yield. nih.gov

Theoretical and Computational Frameworks for 13c Metabolic Flux Analysis with Beta Alanine 3 13c

Mathematical Modeling of Metabolic Networks

At the heart of 13C-MFA lies a mathematical model of the cell's metabolic network. frontiersin.orgnih.gov This model serves as the framework for simulating the flow of the 13C label from BETA-ALANINE (B559535) (3-13C) through the various metabolic pathways. The complexity and scope of these models can vary depending on the research question. nih.gov

A foundational component of the mathematical model is the stoichiometric model, which describes the network of biochemical reactions. frontiersin.orgresearchgate.net This is represented by a stoichiometric matrix (S) where each row corresponds to a metabolite and each column to a reaction. The entries in the matrix represent the stoichiometric coefficients of the metabolites in each reaction. Under the assumption of a metabolic steady state, the net rate of production of each intracellular metabolite is zero, leading to the fundamental mass balance equation: S * v = 0, where 'v' is the vector of metabolic fluxes. researchgate.net

Crucially for 13C-MFA, the stoichiometric model is augmented with atom transition maps. frontiersin.orgbiorxiv.org These maps detail the specific rearrangement of atoms, particularly the labeled carbon atom from BETA-ALANINE (3-13C), from reactant molecules to product molecules for each reaction in the network. frontiersin.org For instance, when BETA-ALANINE (3-13C) is metabolized, the model tracks the position of the 13C atom as it is incorporated into downstream metabolites. This detailed tracking of atom transitions provides additional linear constraints on the system, which are essential for resolving the fluxes of interconnected and reversible pathways. psu.edu The combination of stoichiometric balances and atom transition information allows for the simulation of the propagation of the heavy carbon isotope from the labeled substrate throughout the metabolic network. sci-hub.se

For a more comprehensive understanding of cellular metabolism, genome-scale metabolic models (GSMMs) can be employed in 13C-MFA. researchgate.net These models are constructed based on an organism's annotated genome and encompass a much larger set of reactions and metabolites compared to traditional, more focused models of central carbon metabolism. researchgate.netfrontiersin.org The integration of 13C labeling data with GSMMs, a method sometimes referred to as two-scale 13C metabolic flux analysis (2S-13C MFA), allows for the study of fluxes in both central and peripheral metabolic pathways. frontiersin.org

In this approach, detailed carbon transition mapping is applied to the core metabolic reactions, while only stoichiometric constraints are considered for the larger set of reactions in the genome-scale model. frontiersin.org This hybrid approach leverages the detailed information from the labeling experiment without the prohibitive computational cost of mapping atom transitions for every reaction in the entire genome. frontiersin.org The use of GSMMs in conjunction with data from tracers like BETA-ALANINE (3-13C) can provide a more holistic view of metabolic reprogramming, for example, in response to genetic modifications or environmental changes. researchgate.netd-nb.info

Algorithms for Flux Estimation and Confidence Interval Determination

The estimation of metabolic fluxes from 13C labeling data is a complex computational problem. nih.govbiorxiv.org It involves finding the set of flux values that best explains the experimentally measured mass isotopomer distributions of key metabolites. This is typically formulated as a least-squares optimization problem, where the objective is to minimize the difference between the experimentally measured and the model-predicted labeling patterns. nih.govresearchgate.net

Various algorithms are employed to solve this non-linear optimization problem. psu.edu The Elementary Metabolite Unit (EMU) framework is a widely adopted and efficient method for simulating isotopic labeling in complex metabolic networks, significantly reducing the computational burden. nih.govresearchgate.net Once an optimal flux distribution is found, it is crucial to assess the statistical significance of the results. This is often done using a chi-square test to evaluate the goodness-of-fit between the model and the data. researchgate.net

Furthermore, determining the confidence intervals for the estimated fluxes is a critical step to understand the precision of the results. nih.govresearchgate.net Due to the non-linear nature of the system, simply using local standard deviations can be misleading. researchgate.net More robust methods like Monte Carlo analysis and the profile likelihood method are used to calculate accurate confidence intervals. researchgate.netnih.gov These methods provide a range within which the true flux value is likely to lie, offering a more realistic representation of the flux estimation's certainty. researchgate.net

Optimal Experimental Design for Maximizing Flux Resolution

The precision and accuracy of the estimated metabolic fluxes are highly dependent on the design of the isotope labeling experiment. researchgate.net Optimal experimental design (OED) aims to select the best isotopic tracer, or combination of tracers, to maximize the information content of the experimental data and, consequently, the resolution of the calculated fluxes. frontiersin.orgsci-hub.se

The choice of the labeled substrate, such as BETA-ALANINE (3-13C), and the specific labeling pattern can significantly impact the ability to resolve fluxes in different parts of the metabolic network. nih.govresearchgate.net For example, different tracers may be more informative for upper versus lower metabolic pathways. nih.gov OED can be used to computationally evaluate different experimental setups before performing the actual experiment. By simulating the expected labeling patterns and flux sensitivities for various tracer strategies, researchers can identify the experimental design that is most likely to yield precise and reliable flux estimates for the pathways of interest. frontiersin.org Parallel labeling experiments, where cells are grown with different tracers under similar conditions, can further enhance flux resolution. nih.govresearchgate.net

Software Tools and Computational Platforms for 13C-MFA

The complexity of 13C-MFA necessitates the use of specialized software packages that integrate the various computational steps, from model construction to flux estimation and statistical analysis. frontiersin.orggithub.io A variety of software tools, both open-source and commercial, are available to the research community. github.ioresearchgate.net These platforms provide user-friendly interfaces and implement the sophisticated algorithms required for 13C-MFA.

Many of these tools are built upon robust computational environments like MATLAB and Python. github.ioresearchgate.net They often incorporate the EMU framework for efficient computation. researchgate.netresearchgate.net These software packages facilitate the definition of the metabolic network and atom transitions, the input of experimental data (including labeling measurements and extracellular fluxes), the estimation of fluxes, and the calculation of confidence intervals. researchgate.net Some platforms also offer features for model visualization and automated generation of flux maps. researchgate.net The availability of these powerful computational tools has made 13C-MFA more accessible to a broader range of researchers, enabling the quantitative analysis of metabolism in a wide variety of biological systems. github.ioresearchgate.net

Table 1: Software Tools for 13C-Metabolic Flux Analysis

Table 2: Chemical Compounds Mentioned

Future Research Directions and Emerging Applications of Beta Alanine 3 13c

Integration with Multi-Omics Data for Systems-Level Understanding

The integration of data from various "omics" fields—such as genomics, proteomics, transcriptomics, and metabolomics—offers a holistic view of biological systems. aacrjournals.orgresearchgate.netmdpi.com BETA-ALANINE (B559535) (3-13C) is a key tool in this integrative approach, providing crucial data on metabolic flux that can be correlated with changes at other molecular levels.

By tracing the path of 13C from beta-alanine through various metabolic pathways, researchers can quantify the flux through these routes. nih.gov This metabolic data, when combined with proteomic and transcriptomic data, can reveal how changes in gene expression and protein levels affect metabolic function. For instance, an increase in the expression of enzymes involved in carnosine synthesis could be directly linked to an increased flux of BETA-ALANINE (3-13C) into carnosine. unimi.it

This systems-level understanding is critical in diverse fields, from understanding disease pathology to optimizing biotechnological processes. aacrjournals.orgfrontiersin.org For example, in cancer research, multi-omics integration can elucidate how altered metabolic pathways, such as those involving beta-alanine, contribute to tumor growth and survival. aacrjournals.org In biotechnology, this approach can guide the engineering of microorganisms for the enhanced production of valuable compounds. frontiersin.org

Table 1: Illustrative Multi-Omics Data Integration

Omics Layer Data Type Example Application with BETA-ALANINE (3-13C)
Genomics DNA sequence, gene variants Identifying genetic predispositions to altered beta-alanine metabolism.
Transcriptomics mRNA expression levels Correlating gene expression of metabolic enzymes with BETA-ALANINE (3-13C) flux.
Proteomics Protein abundance and modifications Quantifying enzyme levels to understand metabolic regulation.

| Metabolomics | Metabolite concentrations and flux | Tracking the incorporation of 13C from BETA-ALANINE (3-13C) into downstream metabolites like carnosine. unimi.it |

Development of Novel Isotope Labeling Strategies and Analytical Techniques

Advancements in isotope labeling and analytical methods are continuously enhancing the precision and scope of studies using BETA-ALANINE (3-13C). utoronto.ca Novel strategies are being developed to improve the efficiency of label incorporation and to minimize isotopic scrambling, where the 13C label is unintentionally transferred to other molecules. nih.gov

One area of development is the use of dual-labeling strategies, where BETA-ALANINE is labeled with both 13C and another stable isotope, such as 15N. vulcanchem.com This allows for the simultaneous tracking of both the carbon and nitrogen atoms, providing a more comprehensive picture of metabolic transformations, such as transamination reactions. vulcanchem.com

In parallel, analytical techniques like high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are becoming more sensitive and powerful. utoronto.ca Advanced MS methods enable the detection and quantification of minute amounts of 13C-labeled metabolites in complex biological samples. vulcanchem.com NMR spectroscopy, particularly with 13C-labeling, provides detailed information about the structure and dynamics of molecules, offering insights into enzyme mechanisms and metabolic regulation. utoronto.cavulcanchem.com

Expanding Applications in Non-Model Organisms and Complex Research Systems

While much of the research using stable isotopes has focused on well-characterized model organisms like E. coli and yeast, there is a growing interest in applying these techniques to non-model organisms and more complex systems. utoronto.ca BETA-ALANINE (3-13C) can be instrumental in exploring the unique metabolic pathways and adaptations of these organisms.

For example, in environmental microbiology, BETA-ALANINE (3-13C) can be used to trace nutrient cycling and metabolic interactions within microbial communities. In agricultural research, it can help in understanding how plants and soil microbes metabolize amino acids and respond to environmental stressors. frontiersin.org Studies in marine biology could utilize this tracer to investigate the metabolic physiology of organisms in diverse and extreme environments.

The application of BETA-ALANINE (3-13C) in these complex systems presents challenges, such as lower biomass and less defined metabolic networks. However, the potential rewards in terms of novel biological discoveries are substantial.

Advancements in Dynamic 13C-MFA for Non-Steady-State Metabolism

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions. researchgate.net Traditional 13C-MFA assumes that the system is at a metabolic and isotopic steady state. nih.gov However, many biological processes are dynamic, involving changes in metabolic fluxes over time.

Dynamic 13C-MFA (dMFA) is an emerging field that aims to quantify metabolic fluxes in non-steady-state conditions. rsc.org This is achieved by measuring the time-course of isotopic labeling in intracellular metabolites after the introduction of a 13C-labeled tracer like BETA-ALANINE (3-13C). nih.gov

The development of dMFA is computationally and analytically demanding, requiring sophisticated mathematical models and rapid sampling techniques. rsc.org However, it offers unprecedented insights into the dynamic regulation of metabolism in response to perturbations, such as nutrient availability or environmental stress. The application of dMFA with BETA-ALANINE (3-13C) will be crucial for understanding the metabolic reprogramming that occurs during processes like cell differentiation, disease progression, and adaptation to new environments.

Table 2: Comparison of Steady-State and Dynamic 13C-MFA

Feature Steady-State 13C-MFA Dynamic 13C-MFA
System Condition Assumes constant metabolic fluxes and isotopic labeling. nih.gov Accounts for time-varying metabolic fluxes. rsc.org
Experimental Design Single time-point measurement after reaching isotopic steady state. nih.gov Multiple time-point measurements during the transient phase of labeling. nih.gov
Data Analysis Algebraic equations. Differential equations. rsc.org

| Application | Quantifying fluxes in stable, well-defined metabolic states. | Investigating metabolic responses to dynamic changes and perturbations. |

Q & A

Q. What is the role of beta-alanine (3-¹³C) in studying muscle carnosine synthesis, and how does isotopic labeling enhance metabolic pathway analysis?

Beta-alanine (3-¹³C) is a stable isotope-labeled compound critical for tracing the incorporation of beta-alanine into muscle carnosine. Carnosine, a dipeptide (β-alanine + histidine), buffers intracellular pH during high-intensity exercise, delaying fatigue . Isotopic labeling allows researchers to quantify carnosine synthesis rates using techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR). For example, ¹³C labeling enables precise tracking of beta-alanine metabolism in vivo, distinguishing newly synthesized carnosine from endogenous pools .

Q. How should researchers design a double-blind, placebo-controlled study to assess beta-alanine’s ergogenic effects on high-intensity exercise performance?

Key methodological considerations include:

  • Randomization and blinding : Participants are randomly assigned to beta-alanine or placebo groups, with neither researchers nor participants aware of allocations .
  • Dosage and duration : Typical protocols use 4–6 g/day of beta-alanine for 4–10 weeks to saturate muscle carnosine stores .
  • Outcome measures : Performance metrics (e.g., time-to-exhaustion, power output) and biochemical markers (e.g., blood lactate, muscle carnosine via biopsy or magnetic resonance spectroscopy) .
  • Control variables : Standardize diet, exercise protocols, and baseline carnosine levels to minimize confounding .

Q. What are the recommended methods for quantifying beta-alanine (3-¹³C) concentrations in biological samples during pharmacokinetic studies?

  • LC-MS/MS : Offers high sensitivity and specificity for detecting isotopic enrichment in plasma, urine, or tissue homogenates .
  • Isotope dilution assays : Use internal standards (e.g., deuterated beta-alanine) to correct for matrix effects .
  • Calibration curves : Validate methods with spiked samples to ensure linearity and accuracy across expected concentration ranges .

Advanced Research Questions

Q. How can researchers address conflicting findings in meta-analyses regarding beta-alanine’s efficacy in enhancing athletic performance?

Contradictions arise from heterogeneity in study designs, such as exercise duration (1–4 minutes vs. shorter/longer efforts), participant training status, and supplementation protocols . To resolve discrepancies:

  • Conduct subgroup analyses stratifying by exercise type, dosage, and population .
  • Use individual participant data (IPD) meta-analysis to account for variability in baseline carnosine levels .
  • Critically evaluate methodological quality (e.g., blinding adequacy, placebo controls) to reduce bias .

Q. What experimental approaches are used to investigate the uptake kinetics of beta-alanine (3-¹³C) in non-muscle tissues, such as the brain or cardiac cells?

  • In vitro models : Cell cultures (e.g., neurons, cardiomyocytes) incubated with ¹³C-labeled beta-alanine to measure uptake via amino acid transporters (e.g., TauT) and assess competition with taurine .
  • In vivo imaging : Positron emission tomography (PET) with radiolabeled beta-alanine analogs to map tissue distribution .
  • Genetic models : Knockout organisms (e.g., Drosophila melanogaster) with mutations in beta-alanine metabolism genes (e.g., pyd3) to study epistatic interactions .

Q. In studies exploring the synergistic effects of beta-alanine and sodium bicarbonate, what methodological considerations are critical for controlling confounding variables?

  • pH monitoring : Measure blood or muscle pH to confirm alkalization from sodium bicarbonate (500 mg/kg body weight) and its interaction with carnosine’s buffering capacity .
  • Dosing timing : Stagger supplementation to avoid gastrointestinal distress (e.g., sodium bicarbonate 60–90 minutes pre-exercise; beta-alanine split into 2–4 daily doses) .
  • Crossover designs : Test combinations against single interventions to isolate synergistic effects .

Q. How does beta-alanine (3-¹³C) facilitate the investigation of the glucose-alanine cycle in hepatic metabolism?

The glucose-alanine cycle shuttles nitrogen from muscle to the liver. Using ¹³C-labeled beta-alanine, researchers can trace nitrogen flux via:

  • Isotope ratio mass spectrometry (IRMS) : Quantify ¹³C enrichment in urea or glutamine to assess hepatic nitrogen handling .
  • Metabolic flux analysis : Combine with ¹³C-glucose to model carbon/nitrogen interplay during gluconeogenesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.